molecular formula C6H4N4O3 B2917759 4-Nitro-2,1,3-benzoxadiazol-5-amine CAS No. 18333-71-6

4-Nitro-2,1,3-benzoxadiazol-5-amine

Cat. No.: B2917759
CAS No.: 18333-71-6
M. Wt: 180.123
InChI Key: REYOCEWWSNTXIK-UHFFFAOYSA-N
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Description

4-Nitro-2,1,3-benzoxadiazol-5-amine is a chemical compound with the molecular formula C6H4N4O3 and a molecular weight of 180.12 g/mol . It is known for its applications in various scientific fields due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2,1,3-benzoxadiazol-5-amine typically involves the nitration of 2,1,3-benzoxadiazole derivatives. One common method includes the reaction of 2,1,3-benzoxadiazole with nitric acid under controlled conditions to introduce the nitro group at the 4-position .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale nitration reactions followed by purification processes to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Nitro-2,1,3-benzoxadiazol-5-amine is widely used in scientific research due to its fluorescent properties. Some key applications include:

Mechanism of Action

The mechanism of action of 4-Nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets. For instance, it can act as a fluorescent probe by binding to certain proteins or cellular structures, allowing researchers to visualize and study biological processes. The compound’s nitro group plays a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

  • 2,1,3-Benzoxadiazol-5-amine, N-(3-chloro-5-fluorophenyl)-4-nitro-
  • 7-Nitro-2,1,3-benzoxadiazole derivatives

Comparison: 4-Nitro-2,1,3-benzoxadiazol-5-amine is unique due to its specific nitro substitution at the 4-position, which imparts distinct fluorescent properties. Compared to other similar compounds, it offers higher selectivity and sensitivity in fluorescent applications .

Properties

IUPAC Name

4-nitro-2,1,3-benzoxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYOCEWWSNTXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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